N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine
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Overview
Description
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core, which is a fused benzene and pyrone ring system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID involves multiple steps, typically starting with the preparation of the chromen-2-one core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .
Scientific Research Applications
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites. The benzyl and dimethyl groups can enhance the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar compounds to 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID include:
4-(((3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)METHYL)BENZOIC ACID: This compound has a similar chromen-2-one core but differs in the substituents attached to the core.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromen-2-one derivative with different functional groups, used in various chemical and biological studies.
ISOPROPYL ((3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE: This compound has an isopropyl ester group, which alters its chemical and biological properties.
These compounds share the chromen-2-one core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C30H29NO6 |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
(2S)-2-[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H29NO6/c1-18-23-14-15-26(19(2)27(23)37-30(35)24(18)16-21-10-6-4-7-11-21)36-20(3)28(32)31-25(29(33)34)17-22-12-8-5-9-13-22/h4-15,20,25H,16-17H2,1-3H3,(H,31,32)(H,33,34)/t20?,25-/m0/s1 |
InChI Key |
WSHNOFKKEWNFQJ-KUXBLMNESA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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